molecular formula C20H18N4 B154214 1,5-Diphenyl-3-(p-tolyl)formazan CAS No. 1622-12-4

1,5-Diphenyl-3-(p-tolyl)formazan

Cat. No.: B154214
CAS No.: 1622-12-4
M. Wt: 314.4 g/mol
InChI Key: FEYZMOAOMKSFOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of aniline with 4-methylbenzaldehyde in the presence of a catalyst, followed by the addition of phenylisocyanate to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYZMOAOMKSFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397117
Record name 1,5-Diphenyl-3-(p-tolyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-12-4
Record name 1,5-Diphenyl-3-(p-tolyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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